Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperazine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Tert-butyl 4-(3-aminophenyl)-3-oxopiperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate: Similar structure but with the nitro group in a different position.
Tert-butyl 4-(3-aminophenyl)-3-oxopiperazine-1-carboxylate: Reduction product of the original compound.
Tert-butyl 4-(3-methoxyphenyl)-3-oxopiperazine-1-carboxylate: Substituted derivative with a methoxy group.
Uniqueness
Tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)16-7-8-17(13(19)10-16)11-5-4-6-12(9-11)18(21)22/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHBCHWZPOPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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